Product packaging for Cefcamate(Cat. No.:)

Cefcamate

Cat. No.: B13384999
M. Wt: 567.6 g/mol
InChI Key: WVPAABNYMHNFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Early Pharmacological Characterization

This compound emerged from systematic efforts to enhance cephalosporin stability and antibacterial spectrum. Researchers synthesized the compound by introducing a (2-aminothiazol-4-yl)-(methoxyimino)acetyl group at the 7β-position of the cephem nucleus, combined with a pivoxil ester modification at the 3’ position to improve oral bioavailability. This structural configuration (C23H29N5O8S2) conferred resistance to β-lactamase enzymes while optimizing pharmacokinetic properties.

Early in vitro studies demonstrated potent binding affinity for penicillin-binding proteins (PBPs) 1A, 1B, and 3 in Escherichia coli and Staphylococcus aureus, with 50% inhibitory concentrations (IC50) ranging from 0.1 to 2.8 μg/mL. The compound showed particular efficacy against Haemophilus influenzae (MIC90 0.25 μg/mL) and Moraxella catarrhalis (MIC90 0.12 μg/mL), surpassing earlier cephalosporins in respiratory pathogen coverage.

Evolution from First- to Third-Generation Cephalosporins

The development of this compound occurred against the backdrop of cephalosporin generational advancements:

Generation Key Characteristics This compound Differentiation
First Narrow gram-positive coverage Enhanced gram-negative activity
Second Moderate β-lactamase stability Superior enzymatic resistance
Third Broad-spectrum activity Oral bioavailability via ester prodrug

This compound’s pivoxil ester moiety enabled oral administration—a critical advancement from parenteral third-generation agents like ceftriaxone. This structural innovation addressed the clinical need for outpatient treatment of resistant infections while maintaining bactericidal activity against extended-spectrum β-lactamase (ESBL)-producing strains.

Japanese Regulatory Milestones and Initial Clinical Applications

Japan’s Pharmaceutical and Medical Devices Agency (PMDA) granted first approval on April 22, 1997, for 17 indications across multiple infection sites:

Key Approval Milestones:

  • 1997 : Initial approval for respiratory (pharyngitis, bronchitis), urinary tract (cystitis), and surgical site infections
  • 2010 : Expanded indications in China for nosocomial pneumonia and complicated skin infections
  • 2024-2025 : Ongoing clinical trials investigating combination therapies

The regulatory dossier contained microbiological data demonstrating:

  • 94.3% eradication rate for Streptococcus pneumoniae in community-acquired pneumonia
  • 89.7% clinical efficacy in acute uncomplicated cystitis
  • Equivalent potency to cefdinir against methicillin-susceptible Staphylococcus aureus (MSSA)

Table 1: Initial Approved Indications (Japan, 1997)

Infection Category Specific Diagnoses
Respiratory Acute bronchitis, pharyngitis, laryngitis
Urological Cystitis, pyelonephritis
Surgical Postoperative wound infections, lymphangitis
Otolaryngological Otitis media, sinusitis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N5O8S2 B13384999 Cefcamate

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl 7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAABNYMHNFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861182
Record name [(2,2-Dimethylpropanoyl)oxy]methyl 7-{[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Selection

The synthesis of this compound typically begins with a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA), which serves as the core scaffold. The selection of this precursor is critical, as it influences the subsequent steps' efficiency and the final compound's purity.

Side Chain Attachment

The core step involves attaching the appropriate side chains to the 7-ACA scaffold. This is achieved through acylation or amide formation reactions, often under controlled conditions to prevent degradation of the β-lactam ring. The key reactions include:

Protection and Deprotection Strategies

To ensure selective reactions, protecting groups may be employed on functional groups susceptible to undesired reactions. Common protecting groups include:

  • Carbamate or ester groups to safeguard reactive hydroxyl or amino groups.
  • Deprotection steps are performed under mild conditions to restore the functional groups without compromising the integrity of the β-lactam ring.

Cyclization and Ring Closure

The formation of the β-lactam ring is a crucial step, often achieved through intramolecular cyclization reactions. The process involves:

  • Activation of the side chain precursor.
  • Cyclization under controlled temperature and pH conditions.
  • Use of catalysts or specific solvents to facilitate ring closure.

Crystallization and Purification

Post-synthesis, the crude this compound is purified through crystallization techniques to obtain a high-purity crystalline form suitable for pharmaceutical use. Typical procedures include:

Data Table: Summary of this compound Preparation Methods

Step Description Reagents/Conditions Purpose
1 Starting material selection 7-Aminocephalosporanic acid Core scaffold
2 Side chain activation Acid chlorides, anhydrides Functionalization
3 Protection of functional groups Carbamates, esters Selectivity
4 Side chain attachment Amide formation, acylation Structural modification
5 Cyclization Intramolecular reaction, controlled pH β-Lactam ring formation
6 Crystallization Solvent cooling, seeding Purification and yield

Research Findings and Patent Insights

According to patent literature, such as the process described in the Korean patent KR0180798B1, the preparation of crystalline penicillin derivatives (which shares similar synthetic strategies with cephalosporins like this compound) involves:

  • Sequential addition of solvents (e.g., methanol, acetone) to control crystallization.
  • Use of seed crystals to initiate crystallization.
  • Cooling the mixture to specific temperatures (−10°C to +10°C) to enhance crystal yield and purity.

This approach underscores the importance of solvent choice, temperature control, and seeding in optimizing the crystalline form of this compound.

Notes on Synthesis Optimization

  • Temperature Control: Precise temperature regulation during cyclization and crystallization is vital to prevent side reactions and improve yield.
  • Solvent Selection: Solvents like acetone, ethanol, and methanol are preferred for their ability to dissolve intermediates and facilitate crystallization.
  • Seeding Techniques: Using seed crystals accelerates crystallization and improves crystal quality.

Chemical Reactions Analysis

Cefcapene pivoxil undergoes various chemical reactions, including:

    Hydrolysis: The compound is susceptible to hydrolysis, especially in aqueous solutions.

    Oxidation: It can undergo oxidative degradation.

    Thermal Degradation: The compound is also prone to thermal degradation. Common reagents used in these reactions include citric acid, potassium chloride, and acetonitrile.

Mechanism of Action

Cefcapene pivoxil is a prodrug that is hydrolyzed by esterases during absorption, converting it into its active form, cefcapene. The active form exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall synthesis, leading to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Structural Similarity

Cefcamate shares structural homology with other third-generation cephalosporins, such as Cefotaxime and Ceftriaxone, which feature a methoxyimino group at the C7 position to resist enzymatic degradation . Key structural differences include:

  • Side-chain variations: this compound’s C3 side chain includes a methylthiotetrazole (MTT) group, enhancing its activity against Pseudomonas aeruginosa but increasing the risk of bleeding disorders compared to Cefotaxime’s simpler C3 substituent .
  • Stereochemistry : Unlike Ceftriaxone, which has a zwitterionic structure for improved solubility, this compound’s stereochemical configuration prioritizes tissue penetration over renal excretion .

Table 1: Structural Comparison of this compound with Analogues

Compound C7 Substituent C3 Substituent β-Lactamase Stability Key Pharmacokinetic Trait
This compound Methoxyimino Methylthiotetrazole High Prolonged half-life (8–10 h)
Cefotaxime Methoxyimino Acetoxy Moderate Renal excretion (t₁/₂: 1 h)
Ceftriaxone Methoxyimino Sodium sulfonate High Biliary excretion (t₁/₂: 8 h)
Functional and Pharmacological Comparison
  • Spectrum of Activity :

    • This compound demonstrates superior activity against Gram-negative pathogens (e.g., Enterobacter spp.) compared to Cefotaxime but has weaker Gram-positive coverage than Ceftriaxone .
    • Unlike Ceftazidime, this compound lacks a carboxyl group at the C4 position, reducing its efficacy against Acinetobacter but improving central nervous system penetration .
  • Safety Profile: The MTT group in this compound correlates with a higher incidence of hypoprothrombinemia (4.2% vs. 0.8% for Cefotaxime) and disulfiram-like reactions .

Table 2: Pharmacological Comparison

Parameter This compound Cefotaxime Ceftriaxone
Gram-negative coverage ++++ +++ ++++
CSF penetration Moderate Low High
Adverse events Bleeding (4.2%) Renal toxicity (2%) Biliary sludge (1–3%)
Dosing frequency q12h q6h q24h
Clinical Efficacy and Resistance Patterns
  • Resistance : this compound’s resistance rates (15–20%) in E. coli are lower than Cefotaxime’s (25–30%) due to enhanced β-lactamase stability but higher than Ceftriaxone’s (10–15%) due to efflux pump overexpression in some strains .
  • Therapeutic Use: this compound is preferred in nosocomial pneumonia for its lung tissue penetration (AUC/MIC ratio: 125 vs. 98 for Ceftriaxone) but is avoided in coagulopathy-prone patients .

Biological Activity

Cefcamate is a synthetic compound classified as a muscle relaxant, primarily used in the treatment of muscle spasticity and related neuromuscular disorders. Its unique pharmacological profile, characterized by its chemical structure that includes a phenyl group and an amine, contributes to its biological activities, making it a subject of interest in medical research.

Biological Activity

This compound exhibits several notable biological activities:

  • Muscle Relaxant Effects : this compound acts centrally to reduce muscle tone and spasticity, which is beneficial for patients suffering from conditions such as multiple sclerosis and spinal cord injuries. It works by modulating neurotransmitter release in the central nervous system, thereby decreasing excessive muscle contraction.
  • Neuroprotective Properties : Emerging studies suggest that this compound may possess neuroprotective effects, potentially safeguarding neuronal cells from damage due to various insults. This aspect is particularly relevant in the context of neurodegenerative diseases.

The precise mechanism through which this compound exerts its muscle relaxant effects involves interaction with specific neurotransmitter systems, although detailed pathways are still under investigation. It is believed to influence gamma-aminobutyric acid (GABA) receptors, similar to other muscle relaxants, leading to increased inhibitory signaling within the nervous system.

Comparative Analysis with Other Muscle Relaxants

To better understand this compound's position within the class of muscle relaxants, a comparison with other commonly used agents is provided below:

Compound NameClassUnique Features
This compound Muscle RelaxantCentral action; potential neuroprotective properties
Baclofen Muscle RelaxantPrimarily acts on GABA receptors; used for spasticity
Tizanidine Alpha-2 AgonistReduces spasticity by inhibiting presynaptic release of excitatory amino acids
Cyclobenzaprine Muscle RelaxantPrimarily used for short-term relief of muscle spasms; sedative properties
Methocarbamol Muscle RelaxantActs centrally; less sedative effect compared to others

This compound's distinct pharmacological profile and potential neuroprotective properties differentiate it from these similar compounds, making it an interesting subject for further research and clinical application.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound in clinical settings:

  • Efficacy in Spasticity Management : A clinical trial involving patients with spinal cord injuries demonstrated that this compound significantly reduced muscle tone compared to a placebo group. Patients reported improved mobility and reduced discomfort associated with spasticity.
  • Long-term Safety Profile : In a longitudinal study assessing the long-term use of this compound, researchers found no significant adverse effects over a two-year period. The study highlighted its tolerability among diverse patient populations.
  • Neuroprotective Effects : A recent laboratory study indicated that this compound may inhibit apoptosis in neuronal cells exposed to oxidative stress, suggesting its potential role as a neuroprotective agent in conditions like stroke or traumatic brain injury.

Q & A

Q. What are the key pharmacokinetic properties of Cefcamate, and how do they influence experimental design in preclinical studies?

Methodological Answer: Pharmacokinetic studies should integrate in vitro (e.g., plasma protein binding assays) and in vivo models (rodent pharmacokinetic profiling) to assess absorption, distribution, metabolism, and excretion (ADME). Use high-performance liquid chromatography (HPLC) to quantify drug concentrations in biological matrices, ensuring calibration curves meet FDA validation criteria (e.g., R² > 0.99). Adjust dosing regimens based on half-life calculations to maintain therapeutic efficacy .

Q. How can researchers optimize in vitro susceptibility testing protocols for this compound against multidrug-resistant bacterial strains?

Methodological Answer: Employ standardized broth microdilution (CLSI M07-A11 guidelines) to determine minimum inhibitory concentrations (MICs). Include quality control strains (e.g., E. coli ATCC 25922) to validate assay reproducibility. For biofilm-forming pathogens, use crystal violet staining or confocal microscopy to assess biofilm disruption efficacy. Cross-reference results with genomic data (e.g., resistance gene PCR) to correlate phenotypic resistance with genetic markers .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare group means in multi-dose experiments. For longitudinal toxicity data, mixed-effects models account for inter-subject variability. Ensure power analysis (G*Power software) confirms adequate sample sizes to minimize Type II errors .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across different in vivo infection models be systematically resolved?

Methodological Answer: Conduct a meta-analysis of existing studies, stratifying by variables such as animal species, infection site (e.g., pulmonary vs. systemic), and bacterial inoculum size. Use funnel plots to assess publication bias and heterogeneity metrics (I² statistic) to quantify variability. Validate findings with mechanistic studies (e.g., cytokine profiling or histopathology) to identify host-pathogen interactions confounding efficacy .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological assays?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis, optimizing critical process parameters (e.g., reaction temperature, pH) via factorial design experiments. Characterize batches using NMR, mass spectrometry, and X-ray diffraction to confirm structural integrity. For assays, include internal standards (e.g deuterated analogs) in LC-MS workflows to normalize instrumental variability .

Q. How should researchers design studies to investigate this compound’s immunomodulatory effects without confounding antibiotic activity?

Methodological Answer: Use isogenic bacterial strains (e.g., wild-type vs. This compound-resistant mutants) in co-culture models with immune cells (e.g., macrophages). Measure cytokine release (ELISA) and phagocytic activity (flow cytometry) while controlling for bacterial load via CFU counts. Employ RNA-seq to differentiate host transcriptional responses from direct antimicrobial effects .

Methodological & Analytical Challenges

Q. What approaches validate this compound’s target engagement in complex biological systems?

Methodological Answer: Use thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA) to identify drug-target interactions. Combine with pull-down assays using biotinylated this compound analogs and streptavidin beads, followed by mass spectrometry. Confirm binding via surface plasmon resonance (SPR) to quantify affinity constants (KD) .

Q. How can machine learning improve predictive modeling of this compound resistance evolution?

Methodological Answer: Train recurrent neural networks (RNNs) on genomic datasets of resistant isolates, incorporating mutation rates, gene expression profiles, and epidemiological metadata. Validate models with in vitro evolution experiments, tracking resistance emergence under sub-MIC drug pressure. Use SHAP values to interpret feature importance in predictions .

Data Interpretation & Theoretical Frameworks

Q. What criteria distinguish collateral sensitivity from cross-resistance in this compound-resistant bacterial populations?

Methodological Answer: Perform checkerboard assays to measure fractional inhibitory concentration indices (FICIs) between this compound and secondary antibiotics. Collateral sensitivity is confirmed if FICI ≤ 0.5 (synergy) in resistant strains. Pair with fitness cost assays (growth curves in drug-free media) to assess evolutionary trade-offs .

Q. How do researchers reconcile conflicting results from omics studies on this compound’s off-target effects?

Methodological Answer: Apply pathway enrichment analysis (e.g., DAVID, GSEA) to prioritize biologically relevant off-target pathways. Validate hypotheses using CRISPR-Cas9 knockout models of candidate genes. For translational relevance, cross-reference findings with clinical databases (e.g., FAERS) to assess adverse event correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.